![molecular formula C12H14N4O3S B3013900 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide CAS No. 899988-39-7](/img/structure/B3013900.png)

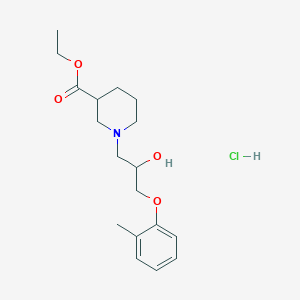

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide" is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of various intermediates with specific reagents under controlled conditions. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, by appending aryl thiols to the 5-position via an oxidative addition reaction . Similarly, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with different bromides, yielding various substituted pyrimidinones . Another efficient method for synthesizing N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles involved the reaction of dimethyl N-cyanodithioiminocarbonate with substituted cyanoacetanilides .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be inclined at various angles relative to other aromatic rings in the molecule. For example, crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives showed the pyrimidine ring inclined to the benzene or naphthalene ring systems by angles ranging from 55.5° to 67.84° . These structures often exhibit intramolecular hydrogen bonding, which stabilizes their folded conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can act as inhibitors for various enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in the synthesis of thymidine and purine nucleotides, respectively. Some analogues with specific substituents showed potent inhibitory activity against human TS, suggesting their potential as antitumor agents . The reactivity of these compounds can be influenced by the nature of the substituents on the sulfur atom and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The intramolecular and intermolecular hydrogen bonding patterns can affect these properties by influencing the crystal packing and molecular interactions within the compound . Additionally, the presence of electronegative atoms like fluorine can alter the electronic distribution and reactivity of the molecule, as seen in the study of antiviral active molecules against SARS-CoV-2 .

Applications De Recherche Scientifique

Crystal Structure Analysis

Studies have elucidated the crystal structures of compounds similar to "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide," revealing insights into their molecular conformations and intermolecular interactions. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom, with significant intramolecular N—H⋯N hydrogen bonding stabilizing this folded conformation (Subasri et al., 2016).

Radiosynthesis for Imaging Applications

Compounds within this chemical family have been utilized in the development of radioligands for imaging. Specifically, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, were reported for selective imaging of the translocator protein (18 kDa) with PET, indicating their utility in in vivo imaging applications (Dollé et al., 2008).

Synthesis and Biological Activity

The synthesis and evaluation of various derivatives have led to discoveries in antimicrobial and antitubercular activities. For example, novel pyrimidine-azitidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, showcasing the compound's potential as a basis for developing new therapeutic agents (Chandrashekaraiah et al., 2014).

Antifolate and DHFR Inhibitors

Research has also explored the synthesis of classical and nonclassical antifolates based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, aimed at inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have shown promising inhibitory activities, suggesting their potential in cancer therapy (Gangjee et al., 2008).

Enhancement of Material Properties

Further extending the applications, molecular imprinted polymers incorporating similar compounds have been investigated for their enhanced properties. These studies aim at understanding the interaction and stabilization mechanisms, offering insights into the design of materials with improved performance for various applications (Fahim & Abu-El Magd, 2021).

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-13-8(17)6-20-7-4-5-14-10-9(7)11(18)16(3)12(19)15(10)2/h4-5H,6H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOVBABPBBTEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)